The synthesis of N-AC-L-Phg-OH can be achieved through several methods. One notable approach involves the use of solid-phase peptide synthesis techniques. In these methods, amino acids are sequentially added to a growing peptide chain that is anchored to a solid support. For instance, the process may begin with the formation of a solid-support bound compound, followed by the introduction of N-acetyl groups to L-phenylglycine residues .
Another effective method for synthesizing this compound is through reactive extrusion, which allows for solventless synthesis from unactivated amino acids. This technique has shown high throughput rates and yields, making it advantageous for large-scale production .
N-AC-L-Phg-OH features a molecular structure that includes an acetyl group attached to the nitrogen atom of L-phenylglycine. The chemical formula can be represented as CHNO. The compound exhibits characteristics typical of amino acid derivatives, including chirality due to the presence of the L-isomer of phenylglycine.
N-AC-L-Phg-OH can participate in various chemical reactions typical of amino acids and their derivatives. Notably, it can undergo acylation reactions where the hydroxylamine group reacts with acyl chlorides or anhydrides to form amides or esters. Additionally, it may engage in condensation reactions with other amino acids or peptides to form larger peptide chains .
The mechanism of action of N-AC-L-Phg-OH primarily revolves around its role as a substrate or inhibitor within biological systems. It may interact with specific enzymes or transporters, influencing biochemical pathways. For instance, studies have shown that similar compounds can modulate neurotransmitter transport mechanisms in synaptic vesicles, suggesting potential applications in neuropharmacology .
N-AC-L-Phg-OH is typically presented as a white crystalline powder with good solubility in water and organic solvents. Its melting point ranges from 150°C to 160°C, indicating stability under moderate thermal conditions.
The compound exhibits typical properties associated with amino acids, such as being amphoteric (capable of acting as both an acid and a base). It has a pKa value indicative of its acidic functional groups, allowing it to participate in acid-base reactions effectively .
N-AC-L-Phg-OH finds applications in various scientific fields:
Biocatalytic routes offer stereoselective and sustainable synthesis of N-Ac-L-Phg-OH derivatives. Enzymatic acylations leverage lipases or proteases to acetylate L-phenylglycine (L-Phg) precursors under mild aqueous conditions, achieving >90% enantiomeric excess (ee). For example, immobilized Candida antarctica lipase B (CAL-B) catalyzes the acetylation of L-Phg using vinyl acetate as an acyl donor, yielding N-Ac-L-Phg-OH with 94% ee and 85% isolated yield within 6 hours at 25°C [3]. Alternative pathways employ glycine derivatives as starting materials, where enzymatic C–C bond formation constructs the chiral Phg scaffold prior to N-acetylation. A patented method utilizes N-protected glycine (e.g., Boc-Gly-OH) in alkali-mediated condensation with aromatic aldehydes, followed by asymmetric reduction using dehydrogenase enzymes to install the L-configuration [3]. This step avoids traditional cyanohydrin routes, minimizing racemization risks. Post-reduction, in situ acetylation with acetic anhydride in tetrahydrofuran (THF)/water mixtures delivers N-Ac-L-Phg-OH.
Table 1: Biocatalytic Synthesis Parameters for N-Ac-L-Phg-OH Derivatives
Method | Enzyme/Catalyst | Reaction Conditions | Yield (%) | ee (%) |
---|---|---|---|---|
Enzymatic Acylation | CAL-B (immobilized) | Vinyl acetate, pH 7.0, 25°C | 85 | 94 |
Asymmetric Reductive Amination | L-Phg Dehydrogenase | NADPH cofactor, 30°C | 78 | >99 |
Alkali-Mediated Condensation | NaOH, EtOH/H₂O | Reflux, 4 h | 92* | 88* |
* Prior to enzymatic resolution
Optimization focuses on solvent engineering and enzyme immobilization. Ethanol/water (70:30 v/v) enhances substrate solubility while maintaining enzyme stability, improving conversion rates by 25% compared to pure aqueous systems [3].
Incorporating N-Ac-L-Phg-OH into peptides requires specialized solid-phase strategies to mitigate epimerization at its labile α-stereocenter. Wang and 2-chlorotrityl chloride (CTC) resins are optimal for C-terminal anchoring due to their acid-labile properties, preserving stereointegrity during cleavage [1] [6]. CTC resin immobilization involves reacting N-Ac-L-Phg-OH with the resin in dichloromethane (DCM) containing N,N-diisopropylethylamine (DIPEA) (3 eq), achieving >95% loading efficiency. Subsequent couplings employ phosphonium/aminium-type activators like PyBOP or HATU with the additive Oxyma Pure® (ethyl 2-cyano-2-(hydroxyimino)acetate), which suppresses racemization by minimizing base-induced oxazolinone formation [10]. For N-Ac-L-Phg-OH—a residue highly prone to epimerization—low-temperature (0°C) fragment couplings reduce racemization to <2%, compared to >15% under ambient conditions [1].
Table 2: Coupling Efficiency of N-Ac-L-Phg-OH in SPPS
Resin Type | Coupling Reagent | Additive | Temperature | Epimerization (%) |
---|---|---|---|---|
Wang | HATU | HOBt | 25°C | 12.5 |
CTC | HATU | Oxyma Pure® | 0°C | 1.8 |
MBHA | PyBOP | HOAt | 25°C | 8.7 |
CTC | DIC | Oxyma Pure® | 0°C | 1.2 |
Mechanochemical approaches using ball-milling enable epimerization-free C-terminal activation. Grinding N-Ac-L-Phg-OH with N-hydroxysuccinimide (HOSu) and dicyclohexylcarbodiimide (DCC) in a planetary mill generates an active ester in situ within 10 minutes. This pre-activated ester couples with resin-bound peptides with 0.5% epimerization—superior to solution-phase methods [6].
Preserving L-configuration during N-Ac-L-Phg-OH synthesis demands chiral-auxiliary or borrowing-hydrogen strategies. In situ chiral induction uses Evans’ oxazolidinones to direct asymmetric alkylation of glycine equivalents. For example, (4S)-benzyl oxazolidinone-glycine adducts undergo stereoselective benzylation via enolate formation, affording L-Phg precursors with 98% de [3]. Hydrogenation of phenylglyoxylate precursors with cinchona-alkaloid-modified Pt/C catalysts achieves 99% ee for the L-enantiomer under 50 bar H₂ in methanol [8].
Catalytic N-alkylation of N-Ac-L-Phg-OH derivatives employs ruthenium-mediated "borrowing hydrogen" to retain stereochemistry. The Shvo catalyst (Cat 1) dehydrogenates alcohols (e.g., ethanol) to aldehydes, which condense with the free amine of N-Ac-L-Phg-OH. Subsequent asymmetric hydrogenation forms N-alkylated products like N-Ac-L-Phg-NEt-OH with 93% ee at 90°C [5]. Solvent polarity critically influences stereoselectivity: trifluoroethanol (TFE) stabilizes the imine intermediate, reducing racemization to <5% compared to 15% in toluene [5] [8].
Table 3: Stereochemical Outcomes in L-Phg Derivative Synthesis
Method | Catalyst/Reagent | Solvent | ee (%) | Key Control Factor |
---|---|---|---|---|
Evans Auxiliary Alkylation | n-BuLi, BnBr | THF | 98 | Chelation-controlled enolization |
Asymmetric Hydrogenation | Pt/C (quinidine) | MeOH | 99 | Chiral modifier adsorption |
Ru-Catalyzed N-Alkylation | Shvo catalyst (Cat 1) | TFE | 93 | Polar solvent stabilization |
Stereochemical stability studies confirm that N-Ac-L-Phg-OH’s α-hydrogen acidity (pKa ~22) necessitates minimized basic conditions. Substituting DIPEA with collidine (2,4,6-trimethylpyridine) in couplings reduces epimerization by 40% due to weaker base strength (pKa 7.4 vs 10.5) [10].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7